VEGFR-2 Phosphorylation Inhibition: Target Engagement in Cellular Context
Within the THIQ-diaryl urea series, the isobutyryl-thiophene substitution pattern (as in the target compound) was identified among the most potent congeners for inhibiting VEGFR-2 phosphorylation in intact cells [1]. The lead compounds 9k and 9s, which share the core pharmacophore, inhibited VEGFR-2 phosphorylation at 0.5–1.0 μmol/L in human umbilical vein endothelial cells (HUVECs) [1]. While direct phosphorylation data for the exact CAS 1211252-51-5 compound are not published at the same resolution, the retention of the identical isobutyryl-THIQ and thiophenyl-urea architecture places it within the highest-activity cluster of this chemical series [1].
| Evidence Dimension | Inhibition of VEGFR-2 phosphorylation (cellular assay) |
|---|---|
| Target Compound Data | Expected ≤1.0 μmol/L based on structural class [1] |
| Comparator Or Baseline | Compounds 9k and 9s: IC50 = 0.5–1.0 μmol/L (VEGFR-2 phosphorylation in HUVECs); gefitinib: ~1–5 μmol/L in same models [1] |
| Quantified Difference | Comparable or superior to gefitinib; precise Δ not available for the specific CAS compound |
| Conditions | HUVEC cell model; VEGFR-2 phosphorylation measured by Western blot after 24 h treatment [1] |
Why This Matters
VEGFR-2 phosphorylation is the direct pharmacodynamic biomarker of target engagement, and compounds in this potency range are considered qualified starting points for anti-angiogenic drug discovery.
- [1] Huang Y, Zhang Y, Li J, Ma X, Hu M, Yang Y, Gao S. Design, synthesis, and biological evaluation of tetrahydroisoquinoline-based diaryl urea derivatives for suppressing VEGFR-2 signaling. Anticancer Drugs. 2019 Jun;30(5):508-516. View Source
